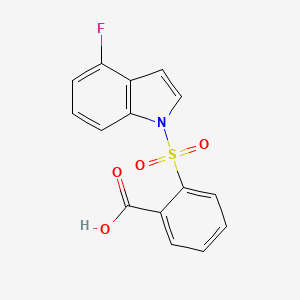

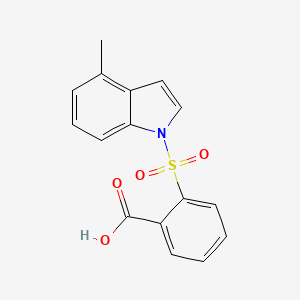

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-メチル-インドール-1-スルホニル)-安息香酸は、インドール部分と安息香酸部分を併せ持つ複雑な有機化合物です。インドール構造は、多くの生物学的に活性な分子において重要な骨格であり、この化合物は、医薬品化学や有機合成など、さまざまな研究分野で大きな関心を集めています。

2. 製法

合成経路と反応条件: 2-(4-メチル-インドール-1-スルホニル)-安息香酸の合成は、通常、4-メチルインドールのスルホン化に続き、安息香酸誘導体とのカップリングが行われます。一般的な方法には以下が含まれます。

スルホン化: 4-メチルインドールをクロロスルホン酸と反応させて、4-メチル-インドール-1-スルホニルクロリドを形成します。

カップリング反応: スルホニルクロリドを、水素化ナトリウムなどの塩基の存在下で安息香酸誘導体と反応させると、最終生成物が得られます.

工業的生産方法: この化合物の工業的生産方法は、同様のステップを大規模に行う場合が多いですが、効率と収率を高めるために連続フローリアクターを使用します。 マイクロ波照射を使用することも、反応時間を大幅に短縮するために用いられます .

反応の種類:

酸化: インドール部分は酸化反応を起こすことがあり、多くの場合、オキシンドールの生成につながります。

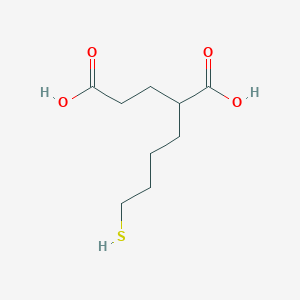

還元: 還元反応はスルホニル基を標的にすることができ、スルホニル基をチオール基に変換する場合があります。

置換: 求電子置換反応は、特にインドール窒素または安息香酸環において一般的です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

主な生成物:

酸化: オキシンドールおよびその他の酸素化誘導体。

還元: チオール誘導体。

置換: さまざまな置換インドールおよび安息香酸.

4. 科学研究における用途

2-(4-メチル-インドール-1-スルホニル)-安息香酸は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物学的マクロ分子との相互作用の可能性について研究されています。

医学: 特に特定の酵素や受容体を標的にする治療剤としての可能性について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid typically involves the sulfonylation of 4-methylindole followed by coupling with benzoic acid derivatives. One common method includes:

Sulfonylation: Reacting 4-methylindole with chlorosulfonic acid to form 4-methyl-indole-1-sulfonyl chloride.

Coupling Reaction: The sulfonyl chloride is then reacted with a benzoic acid derivative in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzoic acid ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Oxindoles and other oxygenated derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted indoles and benzoic acids.

科学的研究の応用

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

2-(4-メチル-インドール-1-スルホニル)-安息香酸の作用機序は、特定の分子標的との相互作用を伴います。インドール部分は、さまざまな酵素や受容体と相互作用し、それらを阻害または活性化する可能性があります。 スルホニル基は、酵素の活性部位への結合にも関与し、その活性を調節することができます .

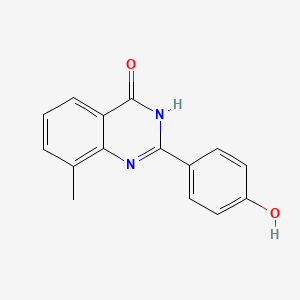

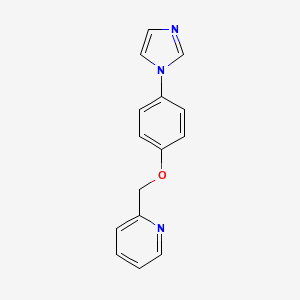

類似化合物:

インドール-3-酢酸: 生物学的に重要な別のインドール誘導体。

スリンダック: スルホニル基も含有する非ステロイド系抗炎症薬。

安息香酸誘導体: 類似の構造的特徴を持つが、異なる官能基を持つさまざまな化合物。

独自性: 2-(4-メチル-インドール-1-スルホニル)-安息香酸は、インドール部分とスルホニル-安息香酸部分の組み合わせにより、独特の化学的性質と潜在的な生物学的活性を持ちます .

類似化合物との比較

Indole-3-acetic acid: Another indole derivative with significant biological activity.

Sulindac: A non-steroidal anti-inflammatory drug that also contains a sulfonyl group.

Benzoic acid derivatives: Various compounds with similar structural features but different functional groups.

Uniqueness: 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is unique due to its combination of an indole and a sulfonyl-benzoic acid moiety, which provides a distinct set of chemical properties and potential biological activities .

特性

分子式 |

C16H13NO4S |

|---|---|

分子量 |

315.3 g/mol |

IUPAC名 |

2-(4-methylindol-1-yl)sulfonylbenzoic acid |

InChI |

InChI=1S/C16H13NO4S/c1-11-5-4-7-14-12(11)9-10-17(14)22(20,21)15-8-3-2-6-13(15)16(18)19/h2-10H,1H3,(H,18,19) |

InChIキー |

FSVUAMOXCTUQEP-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。